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Abstract
Basroparib (formerly STP1002) is an orally bioavailable, selective small-molecule inhibitor of

the tankyrase enzymes, TNKS1 and TNKS2, which are key components of the canonical Wnt/

β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in the

pathogenesis of various cancers, most notably colorectal cancer (CRC) with mutations in the

Adenomatous Polyposis Coli (APC) gene.[3][4] This technical guide provides an in-depth

overview of the molecular structure, chemical properties, mechanism of action, and preclinical

and clinical data on Basroparib, intended for professionals in the field of cancer research and

drug development.

Molecular Structure and Chemical Properties
Basroparib is a complex heterocyclic molecule with the systematic IUPAC name 5-[4-[2,6-

difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-1,2,3-triazolo[4,5-d]pyrimidin-

7-one.[1] Its chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

5-[4-[2,6-difluoro-4-(2-

methoxyethoxy)phenyl]piperazi

n-1-yl]-3-methyl-6H-1,2,3-

triazolo[4,5-d]pyrimidin-7-one

[1]

Molecular Formula C₁₈H₂₁F₂N₇O₃ [1]

Molecular Weight 421.4 g/mol [1]

SMILES

CN1C2=C(C(=O)NC(=N2)N3C

CN(CC3)C4=C(C=C(C=C4F)O

CCOC)F)N=N1

[1]

CAS Number 1858179-75-5 [1]

Mechanism of Action: Targeting the Wnt/β-catenin
Signaling Pathway
Basroparib exerts its anti-neoplastic effects by selectively inhibiting the enzymatic activity of

tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[2] These enzymes are members of the poly

(ADP-ribose) polymerase (PARP) family and play a crucial role in the degradation of Axin, a

key component of the β-catenin destruction complex.[3][4]

In cancers with a hyperactive Wnt/β-catenin pathway, often due to APC mutations, the

destruction complex is unable to effectively target β-catenin for proteasomal degradation.[4]

This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation

to the nucleus, where it activates the transcription of oncogenes.

By inhibiting tankyrases, Basroparib stabilizes Axin levels, thereby promoting the assembly

and activity of the β-catenin destruction complex.[2] This leads to increased phosphorylation

and subsequent degradation of β-catenin, ultimately downregulating Wnt/β-catenin signaling

and inhibiting the proliferation of cancer cells.[2]
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Caption: Mechanism of Action of Basroparib in the Wnt/β-catenin Signaling Pathway.

Preclinical Data
In Vitro Efficacy
Basroparib has demonstrated potent and selective inhibition of tankyrase enzymes in

biochemical assays.
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Target IC₅₀ (nM) Reference

TNKS1 5.8 [4]

TNKS2 3.2 [4]

In cell-based assays, Basroparib effectively inhibited the growth of APC-mutant colorectal

cancer cell lines by stabilizing Axin and antagonizing the Wnt/β-catenin pathway.[2]

In Vivo Efficacy
In xenograft models using APC-mutant colorectal cancer cell lines, orally administered

Basroparib resulted in significant, dose-dependent tumor growth inhibition of up to 64%.[4]

The anti-tumor efficacy was also confirmed in patient-derived xenograft (PDX) models of APC-

mutant colorectal cancer.[2] Notably, Basroparib did not exhibit the on-target gastrointestinal

toxicity that has been observed with other tankyrase inhibitors.[2]

Preclinical Pharmacokinetics
Pharmacokinetic studies in rats and dogs indicated that Basroparib has a favorable profile for

once-daily oral administration.[2]

Clinical Data: Phase 1 Trial (NCT04505839)
A first-in-human, open-label, multicenter, dose-escalation Phase 1 clinical trial was conducted

to evaluate the safety, tolerability, and pharmacokinetics of Basroparib in patients with

advanced-stage solid tumors.[3][5]

Study Design and Patient Population
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Parameter Description Reference

Study Design "3+3" Dose Escalation [5]

Dosing Regimen

Orally, once daily for 21 days,

followed by a 7-day rest period

(28-day cycle)

[5]

Dose Levels 30 mg to 360 mg [5]

Patient Population

25 patients with advanced-

stage solid tumors (23 with

colorectal cancer)

[5]

Safety and Tolerability
Basroparib was generally well-tolerated. No dose-limiting toxicities were observed, and the

most common treatment-related adverse events were mild to moderate fatigue and nausea.[5]

The maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) was determined

to be 360 mg once daily.[5]

Pharmacokinetics
The pharmacokinetic profile of Basroparib showed that drug exposure increased with dose,

but in a less than proportional manner.[5]

Preliminary Efficacy
Among the 17 evaluable patients, 4 (23.5%) achieved stable disease.[5]

Experimental Protocols
In Vivo Xenograft Tumor Model
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Caption: Workflow for a preclinical xenograft study of Basroparib.
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A detailed protocol for establishing and utilizing a colorectal cancer xenograft model is as

follows:

Cell Culture: APC-mutant human colorectal cancer cell lines (e.g., SW480, HCT-116) are

cultured in appropriate media and conditions.

Cell Preparation: Cells are harvested, washed, and resuspended in a suitable vehicle (e.g.,

PBS or Matrigel) at a concentration of approximately 1-5 x 10⁶ cells per 100-200 µL.

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

Tumor Implantation: The cell suspension is injected subcutaneously into the flank of each

mouse.

Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and

width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x

Width²) / 2.

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are

randomized into treatment and control groups.

Drug Administration: Basroparib is administered orally, typically once daily, at various dose

levels. The control group receives the vehicle.

Efficacy Assessment: Tumor volumes and body weights are measured throughout the study.

The primary endpoint is typically tumor growth inhibition.

Pharmacodynamic and Histological Analysis: At the end of the study, tumors and other

tissues can be collected for analysis of biomarkers (e.g., Axin, β-catenin) by Western blot or

immunohistochemistry.

Western Blot Analysis of Wnt Pathway Proteins
Protein Extraction: Tumor tissue or cell pellets are lysed in RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Protein concentration is determined using a BCA assay.
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SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum

albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary

antibodies specific for Axin, β-catenin, or other proteins of interest.

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated

with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Immunohistochemistry (IHC) for Axin and β-catenin
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized

and rehydrated.

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer.

Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-

specific binding is blocked with a serum-based blocking solution.

Primary Antibody Incubation: Sections are incubated with primary antibodies against Axin or

β-catenin.

Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-

HRP complex are used, followed by visualization with a chromogen such as

diaminobenzidine (DAB).

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated,

and mounted.
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Microscopic Analysis: The staining intensity and localization of the target proteins are

evaluated under a microscope.

Conclusion
Basroparib is a promising, orally active, and selective tankyrase inhibitor with a well-defined

mechanism of action targeting the Wnt/β-catenin signaling pathway. Preclinical studies have

demonstrated its potent anti-tumor activity in relevant cancer models with a favorable safety

profile. The results from the Phase 1 clinical trial have shown that Basroparib is safe and well-

tolerated in patients with advanced solid tumors, with preliminary signs of clinical activity.

Further clinical development of Basroparib, particularly in patients with APC-mutant colorectal

cancer, is warranted.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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